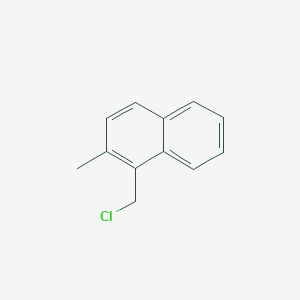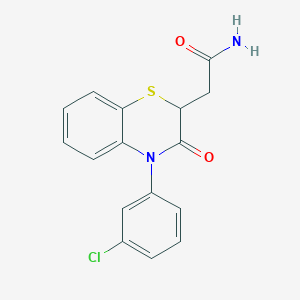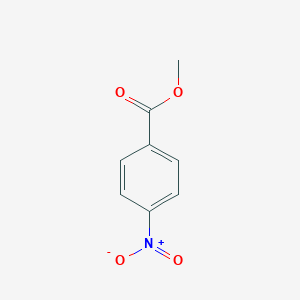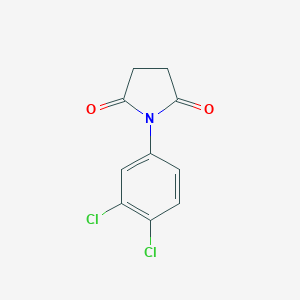
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C10H11Cl2N . It has an average mass of 216.107 Da and a monoisotopic mass of 215.026855 Da .
Molecular Structure Analysis
The InChI code for “1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” is 1S/C10H11Cl2N/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” has a density of 1.3±0.1 g/cm3, a boiling point of 333.8±32.0 °C at 760 mmHg, and a flash point of 155.7±25.1 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Anticancer Activity
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione: has been studied for its potential anticancer properties. The pyrrolidine core, particularly its derivatives, has shown activity against various cancer cell lines. For instance, pyrrolidine thiosemicarbazone hybrids have been evaluated for their in vitro anticancer potential against lung, ovarian, and colon cancer cell lines .
Drug Design and Development
The compound’s structure allows for significant versatility in drug design. Its stereochemistry can lead to different biological profiles of drug candidates, which is crucial for binding to enantioselective proteins. This feature is particularly important in the design of new compounds with varied biological activities .
Modulation of Physicochemical Parameters
Incorporating the pyrrolidine ring into molecules can modify their physicochemical parameters, which is essential for optimizing ADME/Tox results for drug candidates. This modification can enhance the drug’s absorption, distribution, metabolism, excretion, and toxicity profile .
Structural Diversity in Medicinal Chemistry
The saturated nature of the pyrrolidine ring allows for greater structural diversity compared to flat heteroaromatic rings. This diversity is beneficial for generating novel biologically active compounds .
Influence on Steric Factors and Biological Activity
The pyrrolidine scaffold’s non-planarity and potential for pseudorotation can influence steric factors, which in turn affect the biological activity of the compounds. This aspect is vital for the structure-activity relationship (SAR) studies in medicinal chemistry .
Enantioselective Binding
The different stereoisomers of pyrrolidine derivatives can lead to distinct biological profiles due to their varied binding modes to enantioselective proteins. This property is exploited in the development of drugs with specific target selectivity .
Synthesis Strategies
The compound can be synthesized through various strategies, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings. These methods are crucial for the efficient production of pyrrolidine-based drugs .
Exploration of Pharmacophore Space
Due to the sp3-hybridization of the pyrrolidine ring, there is an efficient exploration of the pharmacophore space, which is the three-dimensional arrangement of atoms or groups necessary to produce a drug’s effect. This exploration is key to discovering new drugs with desired biological activities .
Orientations Futures
Pyrrolidine derivatives, including “1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione”, have potential for further exploration in drug research and development due to their versatile scaffold and wide range of biological activities . Further modifications and investigations could provide valuable insights into their pharmacological properties and potential therapeutic applications .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives can exhibit activity against various targets, such as ck1γ and ck1ε .
Mode of Action
It is suggested that the chiral moiety of similar compounds can influence kinase inhibition .
Result of Action
Altering the coordinating groups of similar ligands has been shown to enhance their antiproliferative activity .
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQAYGXNGGHZAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165462 |
Source


|
| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione | |
CAS RN |
15386-58-0 |
Source


|
| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
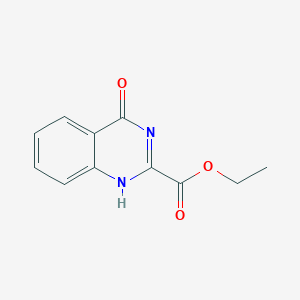
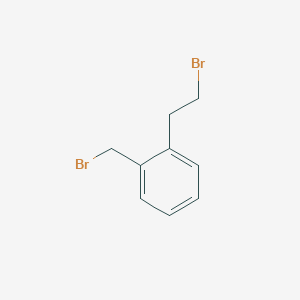


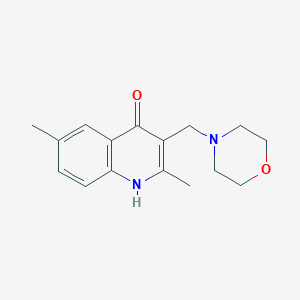
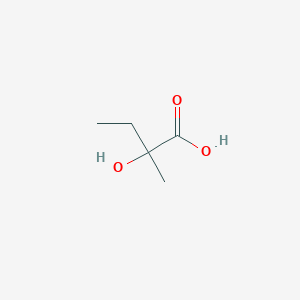

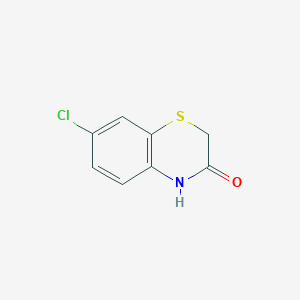
![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
